
2-(4-Bromo-2,3-difluorophenyl)acetic acid
Descripción general
Descripción
“2-(4-Bromo-2,3-difluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H5BrF2O2 . It has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics .
Synthesis Analysis
The synthesis of “2-(4-Bromo-2,3-difluorophenyl)acetic acid” involves several steps. The crude material is purified by silica column chromatography to yield the final product . It’s also worth noting that this compound can be synthesized via Suzuki cross-coupling reactions with aryl and heteroaryl halides .Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2,3-difluorophenyl)acetic acid” is characterized by the presence of bromine, fluorine, and acetic acid functional groups . The molecular weight of this compound is 251.03 .Chemical Reactions Analysis
This compound has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics . It can also react with aryl aldehydes using a nickel catalyst to produce flurodiarylmethanols .Physical And Chemical Properties Analysis
The compound “2-(4-Bromo-2,3-difluorophenyl)acetic acid” has a molecular weight of 251.03 . It has a high GI absorption and is BBB permeant . Its water solubility is 0.228 mg/ml .Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-(4-Bromo-2,3-difluorophenyl)acetic acid may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been used in suzuki-miyaura cross-coupling reactions . In these reactions, the compound may act as a boron reagent, participating in carbon-carbon bond-forming reactions .
Biochemical Pathways
It’s worth noting that similar compounds have been used to create fluorinated biaryl derivatives via suzuki cross-coupling reactions with aryl and heteroaryl halides . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The compound’s physical and chemical properties, such as its density (18±01 g/cm3), boiling point (3146±370 °C at 760 mmHg), and molecular weight (251025), may influence its pharmacokinetic behavior .
Result of Action
It’s worth noting that similar compounds have been used to create fluorinated biaryl derivatives via suzuki cross-coupling reactions . These derivatives could potentially have various biological effects, depending on their specific structures and targets.
Action Environment
It’s worth noting that the compound’s physical and chemical properties, such as its density, boiling point, and molecular weight, may influence its behavior in different environments .
Propiedades
IUPAC Name |
2-(4-bromo-2,3-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGMFWLUUCQCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284654 | |
| Record name | 4-Bromo-2,3-difluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,3-difluorophenyl)acetic acid | |
CAS RN |
887586-48-3 | |
| Record name | 4-Bromo-2,3-difluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887586-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3-difluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Ethylsulphonyl)phenyl]homopiperazine hydrochloride](/img/structure/B1387133.png)
![Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate](/img/structure/B1387134.png)
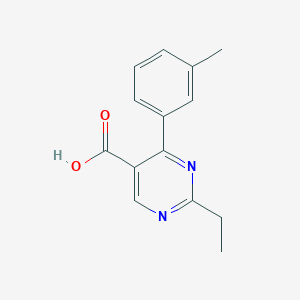
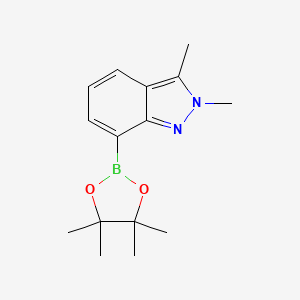
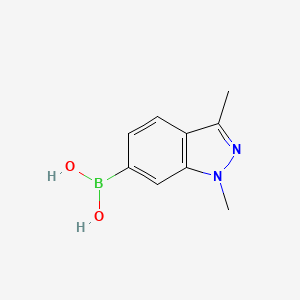
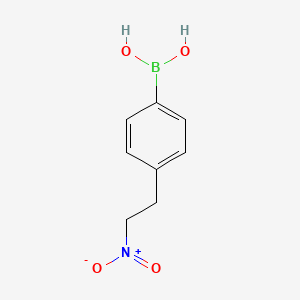
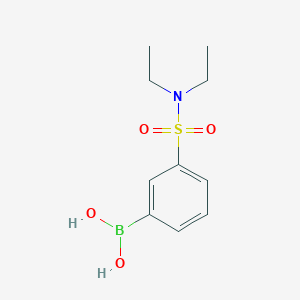
![4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1387143.png)
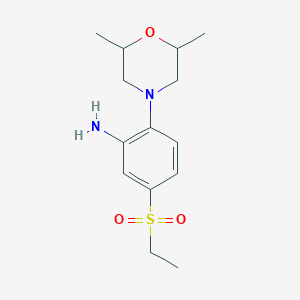
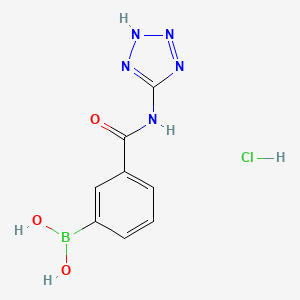
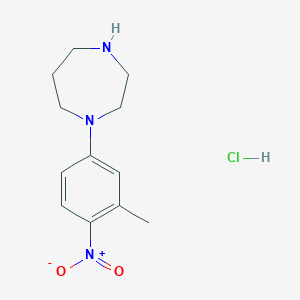
![1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine](/img/structure/B1387151.png)
![1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387152.png)
